![molecular formula C12H2Br4Cl2O B12904558 3,4,6,7-Tetrabromo-1,2-dichlorodibenzo[b,d]furan](/img/structure/B12904558.png)
3,4,6,7-Tetrabromo-1,2-dichlorodibenzo[b,d]furan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,6,7-Tetrabromo-1,2-dichlorodibenzo[b,d]furan is a halogenated aromatic compound with the molecular formula C12H2Br4Cl2O. It is a member of the dibenzofuran family, which consists of fused benzene and furan rings. This compound is characterized by the presence of four bromine atoms and two chlorine atoms, making it highly halogenated and potentially useful in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6,7-Tetrabromo-1,2-dichlorodibenzo[b,d]furan typically involves the halogenation of dibenzofuran derivatives. One common method includes the bromination and chlorination of dibenzofuran under controlled conditions. The reaction is usually carried out in the presence of a halogenating agent such as bromine (Br2) and chlorine (Cl2) in an organic solvent like chloroform or carbon tetrachloride. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective halogenation at the desired positions on the dibenzofuran ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using similar methods as described above. The use of continuous flow reactors and advanced halogenation techniques can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3,4,6,7-Tetrabromo-1,2-dichlorodibenzo[b,d]furan can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms on the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the halogen atoms can lead to the formation of less halogenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in organic solvents like ether or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted dibenzofuran derivatives, while oxidation can produce quinones or other oxygenated products.
科学研究应用
3,4,6,7-Tetrabromo-1,2-dichlorodibenzo[b,d]furan has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex halogenated aromatic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-cancer drugs.
Industry: It is used in the production of flame retardants, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 3,4,6,7-Tetrabromo-1,2-dichlorodibenzo[b,d]furan involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms on the compound can form strong interactions with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecules.
相似化合物的比较
Similar Compounds
3,7-Dichlorodibenzo[b,d]furan: A less halogenated derivative with only two chlorine atoms.
1,2,3,4-Tetrabromo-7,8-dichlorodibenzo-p-dioxin: A structurally similar compound with additional oxygen atoms in the ring system.
Uniqueness
3,4,6,7-Tetrabromo-1,2-dichlorodibenzo[b,d]furan is unique due to its specific pattern of halogenation, which imparts distinct chemical and physical properties. Its high degree of halogenation makes it particularly useful in applications requiring high thermal stability and resistance to degradation.
属性
分子式 |
C12H2Br4Cl2O |
|---|---|
分子量 |
552.7 g/mol |
IUPAC 名称 |
3,4,6,7-tetrabromo-1,2-dichlorodibenzofuran |
InChI |
InChI=1S/C12H2Br4Cl2O/c13-4-2-1-3-5-9(17)10(18)7(15)8(16)12(5)19-11(3)6(4)14/h1-2H |
InChI 键 |
GQEWKDPXZWBPLO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C2=C1C3=C(O2)C(=C(C(=C3Cl)Cl)Br)Br)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


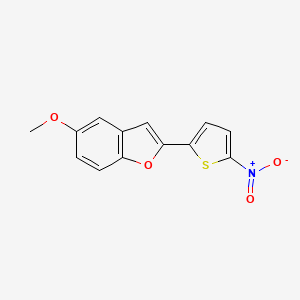
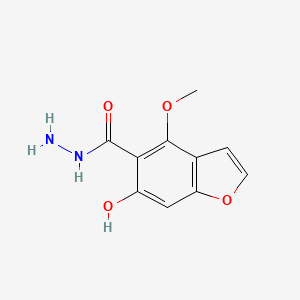
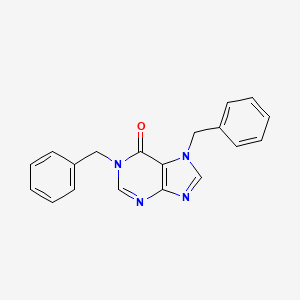
![Isoxazole, 5-[2-methoxy-2-(4-methylphenyl)ethyl]-3-methyl-](/img/structure/B12904492.png)
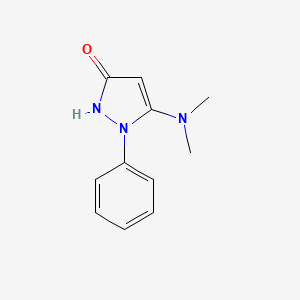
![3-Methyl-1-(2-nitrophenyl)-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole](/img/structure/B12904497.png)
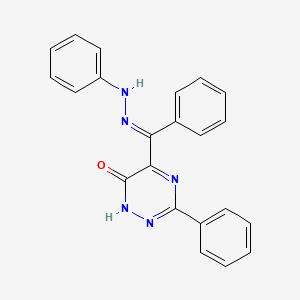
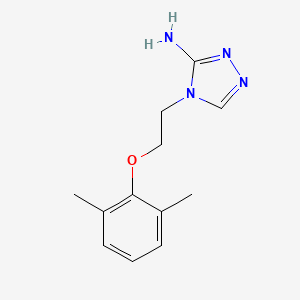
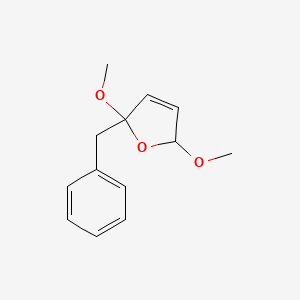
![6-Methoxy-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12904531.png)




